Pentafluorophenyldimethylsilyldiethylamine
Overview
Description
Pentafluorophenyldimethylsilyldiethylamine is a chemical compound with the molecular formula C₁₂H₁₆F₅NSi and a molecular weight of 297.34 g/mol . It is a colorless liquid widely used in organic synthesis due to its strong nucleophilic properties and excellent stability . This compound is particularly valuable in the field of proteomics research .
Preparation Methods
Pentafluorophenyldimethylsilyldiethylamine can be synthesized through various synthetic routes. One common method involves the reaction of pentafluorophenylmagnesium bromide with dimethylchlorosilane, followed by the addition of diethylamine . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Pentafluorophenyldimethylsilyldiethylamine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the pentafluorophenyl group, which is highly electron-withdrawing.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pentafluorophenyldimethylsilyldiethylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pentafluorophenyldimethylsilyldiethylamine involves its strong nucleophilic properties, which allow it to readily participate in substitution reactions . The pentafluorophenyl group enhances the reactivity of the compound by withdrawing electron density from the silicon atom, making it more susceptible to nucleophilic attack . This property is particularly useful in the derivatization of peptides and proteins, where the compound can selectively react with specific functional groups .
Comparison with Similar Compounds
Pentafluorophenyldimethylsilyldiethylamine can be compared with other similar compounds, such as:
Trimethylsilyldiethylamine: This compound lacks the pentafluorophenyl group, making it less reactive in nucleophilic substitution reactions.
Pentafluorophenyltrimethylsilane: While similar in structure, this compound has a different reactivity profile due to the absence of the diethylamine group.
The uniqueness of this compound lies in its combination of the pentafluorophenyl group and the diethylamine group, which together enhance its nucleophilic properties and stability .
Properties
IUPAC Name |
N-[dimethyl-(2,3,4,5,6-pentafluorophenyl)silyl]-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F5NSi/c1-5-18(6-2)19(3,4)12-10(16)8(14)7(13)9(15)11(12)17/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVPABKIRWOTNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F5NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970831 | |
Record name | N,N-Diethyl-1,1-dimethyl-1-(pentafluorophenyl)silanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55485-74-0 | |
Record name | N,N-Diethyl-1,1-dimethyl-1-(2,3,4,5,6-pentafluorophenyl)silanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55485-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethyl-1,1-dimethyl-1-(pentafluorophenyl)silylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055485740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl-1,1-dimethyl-1-(pentafluorophenyl)silanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethyl-1,1-dimethyl-1-(pentafluorophenyl)silylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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